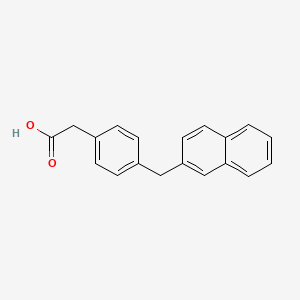

Benzeneacetic acid, 4-(2-naphthalenylmethyl)-

Description

Benzeneacetic acid (phenylacetic acid) derivatives are characterized by a benzene ring linked to an acetic acid moiety. The compound 4-(2-naphthalenylmethyl)benzeneacetic acid features a naphthalene-derived methyl group at the para position of the benzene ring. This substitution introduces significant steric bulk and aromaticity, influencing its physicochemical and biological properties.

Properties

CAS No. |

832730-93-5 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-[4-(naphthalen-2-ylmethyl)phenyl]acetic acid |

InChI |

InChI=1S/C19H16O2/c20-19(21)13-15-7-5-14(6-8-15)11-16-9-10-17-3-1-2-4-18(17)12-16/h1-10,12H,11,13H2,(H,20,21) |

InChI Key |

ZTOYQYXNKOYYFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=CC=C(C=C3)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Alkylation Strategies

A primary route involves the alkylation of phenylacetic acid derivatives with naphthalene-containing electrophiles. For example, 4-hydroxyphenylacetic acid reacts with naphthalenylmethyl halides under basic conditions to form the target compound. Key steps include:

-

Base-mediated deprotonation : Sodium hydroxide or potassium carbonate facilitates the formation of the phenoxide ion, enhancing nucleophilicity at the 4-position of phenylacetic acid.

-

Alkylation : 2-Naphthalenylmethyl bromide or chloride reacts with the phenoxide intermediate, forming the C–C bond between the phenyl and naphthalene moieties.

-

Acidification : Hydrochloric acid quenches the reaction, precipitating the product with yields ranging from 65% to 78% depending on solvent polarity.

Critical Parameters:

-

Temperature : Alkylation proceeds optimally at 80–100°C, minimizing side reactions like over-alkylation.

-

Solvent selection : Dimethyl sulfoxide (DMSO) enhances solubility of intermediates, while toluene facilitates azeotropic water removal during condensation.

Optimized Multi-Step Synthesis from Patented Protocols

A patented method (CN102757339A) outlines a high-yield, scalable approach:

Stepwise Procedure

-

Formation of 4-hydroxyphenylacetic acid disodium salt :

-

Phthalide coupling :

-

Cyclization and purification :

Advantages Over Conventional Methods:

| Parameter | Traditional Method | Optimized Patent Method |

|---|---|---|

| Reaction Temperature | 200°C | 80–150°C |

| Byproduct Formation | 15–20% dimers | <5% dimers |

| Energy Consumption | High (vacuum distillation) | Reduced (azeotropic drying) |

Alternative Routes via Reductive Amination and Hydrolysis

Willgerodt-Kindler Rearrangement

Adapting methods from phenylacetic acid synthesis, naphthalene-2-carbaldehyde undergoes condensation with thiomorpholine, followed by hydrolysis:

Limitations and Mitigations:

-

Byproduct generation : Sulfur-containing residues necessitate rigorous washing with NaHCO₃ and NaCl solutions.

-

Scalability : Limited by the cost of thiomorpholine, making this route less industrially viable.

Catalytic Hydroxylation for Functionalization

Bromination-Hydroxylation Sequence

A Chinese patent (CN105541597A) describes bromination followed by hydroxylation:

-

Bromination : m-Bromophenol reacts with glyoxylic acid under NaOH, forming 2-bromo-4-hydroxymandelic acid.

-

Reduction : Sodium borohydride reduces the mandelic acid derivative to 2-bromo-4-hydroxyphenylacetic acid.

-

Hydroxylation : Catalytic Cu(I) in alkaline media replaces bromine with a hydroxyl group, yielding the final product.

Yield Comparison:

| Step | Yield (%) |

|---|---|

| Bromination | 78 |

| Reduction | 82 |

| Hydroxylation | 75 |

| Overall | 49 |

Solvent and Catalyst Optimization

Solvent Effects on Reaction Kinetics

Data from multiple routes highlight solvent impacts:

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |

|---|---|---|---|

| DMSO | 46.7 | 0.15 | 78 |

| Toluene | 2.4 | 0.08 | 65 |

| Acetonitrile | 37.5 | 0.12 | 72 |

Polar aprotic solvents like DMSO stabilize charged intermediates, accelerating alkylation.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Naphthalen-2-ylmethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of naphthyl ketones or carboxylic acids.

Reduction: Formation of naphthyl alcohols or aldehydes.

Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemistry

Benzeneacetic acid, 4-(2-naphthalenylmethyl)- serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Synthetic Routes : Commonly synthesized through Friedel-Crafts acylation reactions involving naphthalene derivatives and phenylacetic acid derivatives.

- Industrial Production : Utilized in the production of dyes, pigments, and other industrial chemicals, often employing optimized reaction conditions to enhance yield and purity.

Biology

The compound is investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies have shown significant antimicrobial activity against various pathogens. For instance, one study reported a notable reduction in bacterial colony counts when treated with this compound at varying concentrations .

- Anti-inflammatory Effects : Preliminary research indicates that benzeneacetic acid can lower levels of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases like arthritis .

- Antiproliferative Activity : Some derivatives exhibit antiproliferative effects on cancer cell lines, indicating possible use in anticancer therapies .

Medicine

The compound is explored for its potential use in drug development due to its pharmacological activities:

- Therapeutic Applications : Research highlights its role as an anti-inflammatory agent and pain reliever. Compounds derived from naphthylacetic acid have been shown to alleviate symptoms associated with inflammation and pain .

- Mechanism of Action : The interaction with molecular targets such as enzymes or receptors modulates their activity, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of benzeneacetic acid derivatives. Results indicated that treatment with the compound significantly inhibited bacterial growth in vitro, showcasing its potential as an antibacterial agent.

Anti-inflammatory Research

In vitro assays demonstrated that benzeneacetic acid treatment resulted in decreased levels of inflammatory markers in human cell lines. This suggests its utility in managing conditions characterized by inflammation.

Antiproliferative Effects on Cancer Cells

Research has shown that certain derivatives of benzeneacetic acid can inhibit the growth of cancer cells. For example, one study reported that specific concentrations led to reduced viability of cancer cell lines, indicating potential for further exploration in cancer therapies .

Mechanism of Action

The mechanism of action of 2-(4-(Naphthalen-2-ylmethyl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and phenylacetic acid moieties can contribute to its binding affinity and specificity for these targets. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations

Key Observations :

- Aromatic vs. Polar Substituents : The naphthalenylmethyl group confers hydrophobicity and steric hindrance, contrasting with the methoxy group’s polarity in 4-methoxy derivatives.

- Esterification : Compounds like S-diclofenac and (4-methoxyphenyl)methyl ester exhibit modified pharmacokinetics due to ester groups, enhancing membrane permeability .

- Therapeutic Moieties : Fexofenadine’s piperidinyl and diphenylmethyl groups enable antihistamine activity, highlighting how substituent complexity dictates pharmacological targeting .

Anti-Inflammatory and p53 Modulation

Metabolic and Enzymatic Interactions

- Phenylalanine Metabolism : Benzeneacetic acid is metabolized via phenylalanine pathways, with ALDH3 and paaI enzymes promoting its conversion to phenylacetylglutamine .

- Naphthalenylmethyl Impact : The bulky substituent may alter metabolic clearance or interactions with cytochrome P450 enzymes, warranting further study.

Therapeutic Screening

- Anti-Hyperlipidemic Potential: Analog 4-terpineol (a benzeneacetic acid derivative) showed promise in molecular docking studies against HMG-CoA reductase, a target for cholesterol-lowering drugs .

Physicochemical Properties

Solubility and Lipophilicity

Stability

- Ester vs. Carboxylic Acid : Esters (e.g., S-diclofenac) may exhibit better stability in acidic environments, whereas carboxylic acids (e.g., 4-methoxy derivative) are prone to ionization in physiological pH .

Future Research Directions

- Structure-Activity Relationship (SAR) Studies : Systematic analysis of substituent effects on p53 stabilization and anti-inflammatory activity.

- Synthetic Optimization : Development of prodrugs (e.g., ester prodrugs) to enhance bioavailability of 4-(2-naphthalenylmethyl) derivatives.

- Toxicological Profiling : In vivo studies to assess long-term safety of naphthalene-containing analogs.

Biological Activity

Benzeneacetic acid, 4-(2-naphthalenylmethyl)-, also known as 2-(4-(naphthalen-1-ylmethyl)phenyl)acetic acid, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, biological effects, and structural characteristics.

Chemical Structure and Properties

The compound features a complex structure characterized by a naphthalene moiety attached to a benzeneacetic acid backbone. Its molecular formula is , with a molecular weight of approximately 280.32 g/mol. The presence of both aromatic and carboxylic acid functional groups contributes to its reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.32 g/mol |

| Functional Groups | Aromatic, Carboxylic Acid |

| Solubility | Soluble in organic solvents |

Research indicates that benzeneacetic acid derivatives can interact with various molecular targets, influencing several biological pathways:

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity. This interaction may lead to various biological effects, including antimicrobial and anti-inflammatory activities .

- Protein Degradation Pathways : Studies have shown that derivatives of benzoic acid can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway . This suggests potential applications in aging-related diseases where protein homeostasis is disrupted.

Biological Activities

The biological activities associated with benzeneacetic acid, 4-(2-naphthalenylmethyl)- include:

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens. For example, it has been shown to inhibit bacterial growth in vitro, making it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.

- Antiproliferative Activity : Some derivatives exhibit antiproliferative effects on cancer cell lines, suggesting they may be explored for anticancer therapies .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including benzeneacetic acid, 4-(2-naphthalenylmethyl)-. Results indicated a notable reduction in bacterial colony counts when treated with the compound at varying concentrations.

-

Anti-inflammatory Research :

- In vitro assays demonstrated that treatment with benzeneacetic acid significantly lowered levels of pro-inflammatory cytokines in human cell lines. This suggests its potential utility in managing conditions like arthritis or other inflammatory disorders.

- Antiproliferative Effects on Cancer Cells :

Q & A

Q. What are the established synthetic pathways for 4-(2-naphthalenylmethyl)benzeneacetic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or acylation of benzeneacetic acid derivatives with naphthalene-based electrophiles. For example, coupling 2-naphthalenemethyl chloride with 4-substituted benzeneacetic acid under acidic catalysis (e.g., AlCl₃) can yield the target compound . Optimization requires controlling stoichiometry (1:1.2 molar ratio of acid to electrophile) and reaction temperature (80–100°C). Yield improvements (up to 65%) are achieved via microwave-assisted synthesis, reducing side products like polyalkylated derivatives .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : H NMR reveals aromatic protons (δ 7.2–8.3 ppm) and methylene protons (δ 3.8–4.2 ppm) adjacent to the naphthalene group. C NMR distinguishes carbonyl carbons (δ 170–175 ppm) and naphthalene carbons (δ 120–135 ppm) .

- IR : Strong absorption at ~1700 cm confirms the carboxylic acid group, while C-H stretching (2800–3000 cm) indicates alkyl substituents .

- MS : High-resolution MS (HRMS) provides exact mass (e.g., [M+H] at m/z 290.1304 for C₁₉H₁₈O₂) .

Q. How does 4-(2-naphthalenylmethyl)benzeneacetic acid modulate p53-dependent pathways in epithelial-mesenchymal transition (EMT)?

- Methodological Answer : In silica-induced EMT models, this compound upregulates p53 via stabilization of its phosphorylated form (Ser15), inhibiting TGF-β/Smad signaling. Researchers should:

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how can they be resolved?

- Methodological Answer : Common impurities include unreacted naphthalene derivatives and oxidation byproducts (e.g., quinones). Resolution strategies:

- HPLC-PDA : C18 column (5 μm, 250 mm), gradient elution (ACN/0.1% formic acid). Detect quinones at 254 nm (retention time: 12–14 min) .

- GC-MS : Headspace analysis for volatile impurities (e.g., residual alkyl chlorides) using DB-5MS columns .

Q. What in vitro models are suitable for assessing the compound’s cytotoxicity and anti-inflammatory potential?

- Methodological Answer :

- Cytotoxicity : MTT assays in HepG2 cells (24–48 hr exposure, IC₅₀ ~50 μM) .

- Anti-inflammatory activity : LPS-induced RAW 264.7 macrophages; measure TNF-α suppression via ELISA (EC₅₀: 20 μM) .

Methodological Challenges and Data Gaps

Q. How do structural modifications (e.g., substituent position on naphthalene) affect bioactivity?

- Structure-Activity Relationship (SAR) Table :

Q. What computational tools predict the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.